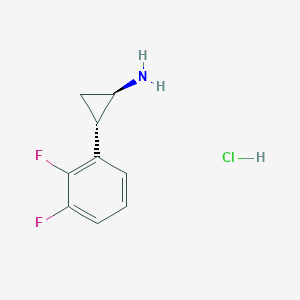

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride

Description

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride is a chiral cyclopropylamine derivative featuring a 2,3-difluorophenyl substituent. It serves as a key intermediate in synthesizing Ticagrelor, a P2Y₁₂ receptor antagonist used as an antiplatelet drug . The compound’s stereochemistry (1R,2S) is critical for its biological activity and integration into target molecules. Its molecular formula is C₉H₁₀ClF₂N (MW: 205.63 g/mol), with high purity (>95% by HPLC) reported in synthetic studies .

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPPWEDMBMWHEM-QDOHZIMISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C(=CC=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807939-83-8 | |

| Record name | rac-(1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation Methods Analysis

Acidic Deprotection of Nitrocyclopropane Precursors

This method involves the reduction of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane (CAS 1350749-64-2) under acidic conditions.

Reaction Conditions and Workflow

A solution of trans-(1R,2S)-2-(3,4-difluorophenyl)-1-nitrocyclopropane (215.0 g) in methanolic hydrochloric acid (6.0–7.0% w/w HCl, 4,300 mL) is stirred at 25°C for 2 hours. Methanol is partially evaporated, and water (10 mL) is added to precipitate the hydrochloride salt. The product is filtered, washed with water, and dried, yielding 76% of (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride.

Key Parameters

Stereochemical Considerations

The trans-configuration of the nitro precursor ensures retention of stereochemistry during reduction. X-ray crystallography confirms the (1R,2S) configuration in the final product.

Multi-Step Synthesis via Hofmann Degradation

This industrial-scale method, patented by CN104974017B, employs cyclopropanation followed by Hofmann degradation.

Cyclopropanation and CBS Asymmetric Reduction

A CBS (Corey–Bakshi–Shibata) asymmetric reduction converts ketone precursors (e.g., 3,4-difluorophenylacetone) to chiral alcohols using borane–tetrahydrofuran as the reducing agent. The reaction achieves >99% enantiomeric excess (ee) with a catalytic load of 5 mol%.

Hofmann Degradation and Salt Formation

The alcohol intermediate undergoes cyclopropanation via diazoacetate coupling, followed by Hofmann degradation to yield the primary amine. Subsequent treatment with hydrochloric acid in methanol produces the hydrochloride salt.

Optimized Conditions

Comparative Analysis of Methods

Reaction Mechanisms and Intermediate Characterization

Nitro Group Reduction

The nitrocyclopropane precursor undergoes acid-catalyzed reduction, where HCl protonates the nitro group, facilitating nucleophilic attack by methanol and subsequent elimination of nitrous acid (HNO₂).

Mechanistic Pathway

- Protonation of nitro group:

$$ \text{R-NO}_2 + \text{HCl} \rightarrow \text{R-NHOH}^+ \text{Cl}^- $$ - Reduction to amine:

$$ \text{R-NHOH}^+ \rightarrow \text{R-NH}2 + \text{H}2\text{O} $$

Industrial vs. Laboratory-Scale Synthesis

Industrial Production

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid to introduce functional groups.

Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alkyl halides, amines

Major Products Formed:

Oxidation Products: Various oxidized derivatives, depending on the specific functional groups introduced.

Reduction Products: Reduced forms of the compound, such as alcohols or amines.

Substitution Products: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride has several scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: It can be used in biological studies to investigate the effects of cyclopropylamine derivatives on various biological systems.

Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and pharmacological effects. Further research is needed to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine Substitution Patterns

Several structurally related cyclopropylamine derivatives differ in the positions of fluorine atoms on the phenyl ring:

Key Observations :

- Biological Activity : The 3,4-difluoro isomer is explicitly linked to Ticagrelor synthesis, while the 2,3-difluoro variant’s role is less documented but implied in alternative routes .

- Synthetic Efficiency : The 3,4-difluoro isomer benefits from optimized industrial-scale synthesis (e.g., via epoxide cyclopropanation), achieving higher yields (60.5% in key steps) compared to the 2,3-isomer’s multi-step process (20% overall yield) .

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine HCl:

- Route : Friedel-Crafts acylation → α-chlorination → enantiospecific reduction → cyclopropanation → Hofmann degradation .

- Key Challenges : Moderate overall yield (20%) and multi-step purification .

(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl:

Impurity Profiles and Quality Control

- The 3,4-difluoro isomer is associated with a novel urea impurity (1-(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl-3-urea), necessitating stringent quality control during Ticagrelor synthesis .

- The 2,3-difluoro variant’s impurities are less characterized but may include byproducts from asymmetric cyclopropanation steps .

Biological Activity

(1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine hydrochloride is a cyclopropane derivative with notable biological activity, particularly in the realm of medicinal chemistry. This compound's unique stereochemistry and functional groups contribute to its potential therapeutic applications, particularly as an intermediate in the synthesis of various pharmaceuticals, including Ticagrelor, a drug used for preventing thrombotic events.

- Molecular Formula : C₉H₉ClF₂N

- Molecular Weight : 205.63 g/mol

- CAS Number : 1402222-66-5

- SMILES Notation : Cl.N[C@@H]1C[C@H]1c2ccc(F)c(F)c2

- IUPAC Name : (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine; hydrochloride

The biological activity of this compound can be attributed to its interaction with various biological targets. The amine functional group allows for hydrogen bonding and ionic interactions with receptor sites, enhancing its affinity for specific targets. The difluorophenyl group increases lipophilicity, which may improve membrane permeability and bioavailability.

Pharmacological Profile

Research indicates that this compound exhibits significant pharmacological properties:

- Antiplatelet Activity : As a precursor to Ticagrelor, it plays a role in inhibiting platelet aggregation by antagonizing the P2Y12 receptor. This mechanism is critical in preventing thrombotic events such as strokes and heart attacks.

- Neuroprotective Effects : Related compounds have shown potential neuroprotective properties, suggesting that this compound may also contribute to neuroprotection through similar pathways.

Comparative Biological Activity

The following table summarizes the biological activities of similar cyclopropane derivatives:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| (1R,2S)-2-(Phenyl)cyclopropanamine | Simple phenyl substitution | Moderate antidepressant effects |

| (1R,2S)-2-(4-Fluorophenyl)cyclopropanamine | Fluorine substitution at para position | Enhanced neuroprotective properties |

| (1R,2S)-2-(3-Chlorophenyl)cyclopropanamine | Chlorine substitution at meta position | Notable antitumor activity |

| (1R,2S)-2-(2,3-Difluorophenyl)cyclopropanamine | Two fluorine atoms enhancing lipophilicity | Potentially higher potency against specific targets |

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of this compound:

- Synthesis Methodology :

- Toxicological Studies :

- Pharmacokinetic Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.